![molecular formula C14H9BrN2OS2 B3268172 (E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476307-91-2](/img/structure/B3268172.png)
(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Overview
Description
“(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a chemical compound. It contains a bromobenzo[d]thiazol-2-yl group, a thiophen-2-yl group, and an acrylamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new benzothiazole azo dye [(E)-1-((6-methoxybenzo[d]thiazole-2-yl)diazenyl)naphthalene-2,6-diol] (also known as “BAN”), has been synthesized and used as a chemosensor for the rapid and selective detection of mercury(II) ions in water .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a bromobenzo[d]thiazol-2-yl group, a thiophen-2-yl group, and an acrylamide group .Scientific Research Applications
Organic Electronics and Photovoltaics
(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide: has shown promise in organic electronics and photovoltaic devices. For instance:
- In a study, a related compound, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (BTF) , was used as a second acceptor material in ternary polymer solar cells (PSCs). The incorporation of BTF led to enhanced power conversion efficiencies (PCEs) in these cells, outperforming binary devices. BTF improved light-harvesting and charge transportation, resulting in PCEs up to 16.53% .
Fluorescent Materials and ESIPT
The compound’s potential as a full-spectrum organic luminescent material has been explored. Specifically:
- A derivative of (2E)-N-(6-bromo-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide , 2-(benzo[d]thiazol-2-yl)-4-(9H-diphenylamino-9-yl)phenol (pPhOH) , exhibits excited-state intramolecular proton transfer (ESIPT) behavior. Solvent polarity significantly influences hydrogen bonding interactions in pPhOH’s excited state. Charge recombination due to polar-dependent energy gaps further reveals ESIPT trends .
properties
IUPAC Name |
(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS2/c15-9-3-5-11-12(8-9)20-14(16-11)17-13(18)6-4-10-2-1-7-19-10/h1-8H,(H,16,17,18)/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUIWYTVRPLHNB-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.